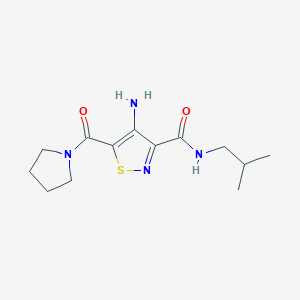
(2,2,4,4-Tetramethyloxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,2,4,4-Tetramethyloxetan-3-yl)methanol” is a chemical compound with the molecular formula C8H16O2 . It has a molecular weight of 144.214.
Synthesis Analysis
The synthesis of “(2,2,4,4-Tetramethyloxetan-3-yl)methanol” involves multi-step reactions . One method involves the use of 2,4,6-Triisopropylbenzenesulfonyl azide, 18-crown-6 ether, tetrabutylammonium bromide, and potassium hydroxide in water and benzene for 5 hours at 40°C . This is followed by UV-irradiation in an inert atmosphere . The final step involves the use of lithium aluminium tetrahydride in tetrahydrofuran for 8 hours at 0 - 20°C .Molecular Structure Analysis
The molecular structure of “(2,2,4,4-Tetramethyloxetan-3-yl)methanol” is represented by the formula C8H16O2 . More detailed structural information can be obtained through techniques such as NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2,4,4-Tetramethyloxetan-3-yl)methanol” include its molecular formula (C8H16O2), molecular weight (144.214), and its structure . Additional properties such as melting point, boiling point, and density are not specified in the retrieved sources.Applications De Recherche Scientifique
Asymmetric Organic Synthesis
(2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, related to the compound , has been utilized in asymmetric organic synthesis. Notably, methanol has been employed as a methylating reagent in the preparation process, highlighting its utility in synthetic organic chemistry (Xiaoyun Hu & Zixing Shan, 2020).
Hydrogen Bonding Studies
Methanol plays a significant role in the study of hydrogen bonds, as demonstrated in research involving tetrakis(benzoxazines) complexes. These studies help understand the intricate interactions within molecular structures, emphasizing methanol's role in advanced chemical research (J. Atwood & A. Szumna, 2002).
Degradation Mechanisms in Alkaline Conditions
The degradation of cationic headgroups like tetramethylammonium in alkaline conditions involves methanol. Understanding these mechanisms is crucial for improving the chemical stability of materials like alkaline membranes (S. Chempath et al., 2008).
Catalytic Synthesis Research
Methanol is used in the palladium-catalyzed synthesis of certain compounds, showcasing its role in catalytic processes and organic synthesis (B. Gabriele et al., 2000).
Methanol in Fuel Production
The conversion of methanol and isobutene using clay catalysts is a pivotal area of research, particularly in the context of alternative fuel production (J. M. Adams et al., 1982).
Atmospheric Chemistry
Studies on the interaction between methanol and other substances, like carbon tetrachloride, provide insights into atmospheric chemistry, including aerosol formation and the impact on ozone depletion (D. Pal et al., 2020).
Propriétés
IUPAC Name |
(2,2,4,4-tetramethyloxetan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)6(5-9)8(3,4)10-7/h6,9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQIDMFYUCYMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(O1)(C)C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

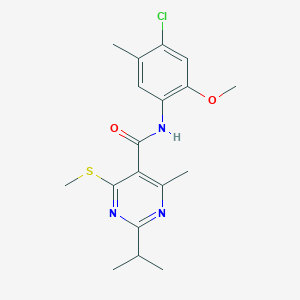
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2705312.png)
![N-(2,6-difluorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2705313.png)
![N-(2-furylmethyl)-4-{[1-[2-(isopropylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzamide](/img/no-structure.png)
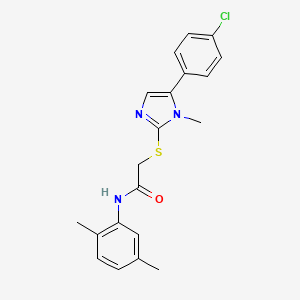

![3-amino-6-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2705321.png)
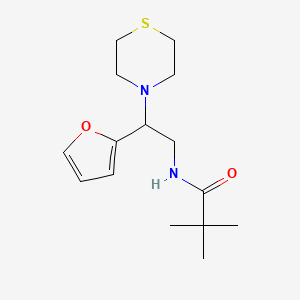
![2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2705325.png)
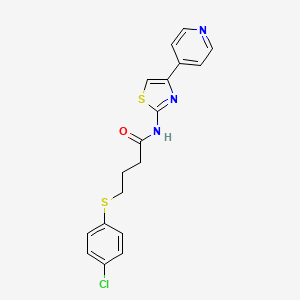
![(4-Ethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2705327.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide](/img/structure/B2705331.png)
